molecular formula C22H24N2O3 B2388829 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide CAS No. 851407-85-7

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide

Cat. No. B2388829
CAS RN: 851407-85-7
M. Wt: 364.445
InChI Key: PZUHKPZGUAMWCH-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide, also known as DEAB, is a synthetic small molecule that has been widely used in scientific research. DEAB is a potent and selective inhibitor of the enzyme aldehyde dehydrogenase 1 (ALDH1), which is involved in the metabolism of many endogenous and exogenous compounds.

Scientific Research Applications

Binding Affinity and Ligand Studies

A study by Xu et al. (2005) explored the binding affinity of benzamide analogues, including similar compounds, to sigma-2 receptors. This research highlights the potential of these compounds for studying sigma-2 receptor involvement in various physiological and pathological processes, such as cancer and neurological disorders (Xu et al., 2005).

Catalysis and Synthesis

Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, which underscores the compound's utility in facilitating selective formation of valuable tetrahydroisoquinolinone products through directed C-H bond activation. This illustrates the compound's role in developing efficient, mild, and versatile synthetic methodologies for complex molecules (Rakshit et al., 2011).

Metabolite Identification

Research by Umehara et al. (2009) identified human metabolites of similar compounds, revealing insights into the transporter-mediated renal and hepatic excretion of these metabolites. Such studies are crucial for understanding the metabolic fate and excretion mechanisms of pharmaceutical compounds, which can inform drug design and development (Umehara et al., 2009).

Organic Synthesis

The synthesis of dimethyl dicarbamates derived from quinazolines, as reported by White and Baker (1990), showcases the compound's relevance in organic synthesis, contributing to the development of new synthetic routes and methodologies for complex organic molecules (White & Baker, 1990).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-27-19-9-7-16(8-10-19)21(25)23-12-11-18-13-17-6-5-14(2)15(3)20(17)24-22(18)26/h5-10,13H,4,11-12H2,1-3H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUHKPZGUAMWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-ethoxybenzamide

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